molecular formula C11H10BrNO B8660908 2-(2-Bromo-3-methylphenyl)-4-methyloxazole

2-(2-Bromo-3-methylphenyl)-4-methyloxazole

Cat. No. B8660908
M. Wt: 252.11 g/mol
InChI Key: LWRSXZBSCIRWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-3-methylphenyl)-4-methyloxazole is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-3-methylphenyl)-4-methyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-3-methylphenyl)-4-methyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Bromo-3-methylphenyl)-4-methyloxazole

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-(2-bromo-3-methylphenyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H10BrNO/c1-7-4-3-5-9(10(7)12)11-13-8(2)6-14-11/h3-6H,1-2H3

InChI Key

LWRSXZBSCIRWBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=CO2)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (0.570 mL, 7.81 mmol) was added to a solution of 2-bromo-3-methylbenzoic acid (1.60 g, 7.44 mmol) and DMF (0.058 mL, 0.744 mmol) in DCM (50 mL) at 0° C. The reaction mixture was allowed to warm to RT and stirred for 1 hr and then cooled to 0° C. before ammonia 2N i-PrOH (18.60 mL, 37.2 mmol) was added. The resulting cloudy solution was stirred for 30 min. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were washed with 10% sodium carbonate, saturated ammonium chloride, saturated sodium chloride, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material as a white solid. The solid was dissolved in EtOH (30 mL) and divided evenly into 2×20 mL microwave vials. 1-Chloro-2-propanone (0.574 mL, 7.44 mmol) was added into each vial and the reaction mixture was stirred and heated in a microwave reactor at 150° C. for 2 h. The reactions were concentrated and the crude material was purified by silica gel chromatography to provide 2-(2-bromo-3-methylphenyl)-4-methyloxazole.
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.058 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step Two
Quantity
0.574 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

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